molecular formula C18H24N2O B2592792 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 2188734-05-4

1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No.: B2592792
CAS No.: 2188734-05-4
M. Wt: 284.403
InChI Key: XUXZNEKOXINDJZ-UHFFFAOYSA-N
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Description

1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the diazaspirodecane family, known for their unique spirocyclic structures which contribute to their biological activity. The compound has shown potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), making it a promising candidate for therapeutic applications in inflammatory diseases and cancer .

Preparation Methods

The synthesis of 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,8-diazaspiro[4.5]decan-1-one with benzyl bromide under basic conditions to introduce the benzyl group. This is followed by the reaction with propargyl bromide to form the prop-2-en-1-one moiety. The reaction conditions typically involve the use of an inert atmosphere and a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with LiAlH4 would produce alcohols.

Scientific Research Applications

1-(2-Benzyl-2,8-diazaspiro[4

Mechanism of Action

The primary mechanism of action for 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of necroptosis pathways, thereby reducing inflammation and cell death. The compound binds to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation .

Properties

IUPAC Name

1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(21)20-12-9-18(10-13-20)8-11-19(15-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXZNEKOXINDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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